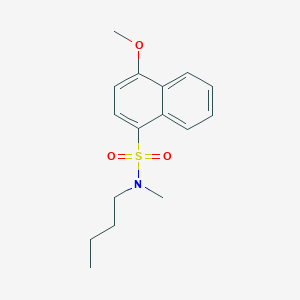
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 4C-EDOS, is a chemical compound that belongs to the family of sulfonamide derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation, pain perception, and movement control.
Biochemical and Physiological Effects
In animal models, 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce inflammation and pain. It has also been shown to have anticonvulsant effects, suggesting that it may have potential as a treatment for epilepsy. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its high degree of purity, which ensures reproducibility of results. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand its mechanism of action and to identify specific pathways that it targets. Finally, the development of new synthesis methods for 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide may lead to the discovery of new derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction between 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 4-ethylphenylamine in the presence of a base. The reaction yields 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C16H18ClNO4S |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-4-11-5-7-12(8-6-11)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h5-10,18H,4H2,1-3H3 |
Clé InChI |
DAIZIPRSJQYHBK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)


